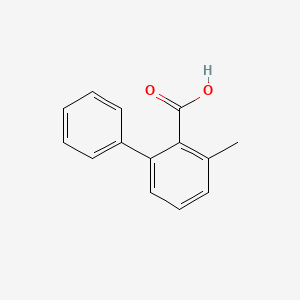

6-Methyl-2-phenylbenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-6-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORGKHKVEAHWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476707 | |

| Record name | 6-METHYL-2-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92254-02-9 | |

| Record name | 6-METHYL-2-PHENYLBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 6 Methyl 2 Phenylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. It is an excellent method for identifying functional groups and studying intermolecular interactions.

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. gsconlinepress.com When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its vibrational modes. An FTIR spectrum is a plot of this absorption versus frequency.

For 6-Methyl-2-phenylbenzoic acid, the FTIR spectrum would exhibit characteristic absorption bands for its various functional groups. The most prominent of these would be the broad O-H stretching vibration of the carboxylic acid, typically appearing in the range of 3300-2500 cm⁻¹, and the sharp, intense C=O stretching vibration of the carbonyl group, usually found between 1725-1700 cm⁻¹. mdpi.com The presence of aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. mdpi.com The methyl group would show characteristic C-H stretching and bending vibrations. By analyzing the positions, shapes, and intensities of these bands, the functional group composition of this compound and its derivatives can be confirmed. ucdavis.edu

Table 3: Characteristic FTIR Absorption Frequencies for Functional Groups in Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Alkyl C-H | Stretching | 2960 - 2850 |

| Note: These are general ranges and the exact positions can vary depending on the specific molecular structure and intermolecular interactions. |

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy serves as a powerful, non-destructive technique for analyzing the vibrational modes of a molecule, providing a unique "fingerprint" based on its structural composition. For this compound, the Raman spectrum is characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups: the carboxylic acid, the methyl group, and the biphenyl (B1667301) framework.

The analysis of the Raman spectrum of this compound relies on the assignment of observed vibrational frequencies to specific molecular motions. While a dedicated experimental spectrum for this exact compound is not widely published, a detailed prediction of its characteristic Raman bands can be compiled by referencing data from structurally related compounds such as benzoic acid derivatives, biphenyls, and toluic acids. ias.ac.inwallonie.becdnsciencepub.com

Key vibrational modes expected in the Raman spectrum of this compound include:

Carbonyl Stretching (C=O): The carboxylic acid group will exhibit a strong and characteristic C=O stretching vibration. In the dimeric form, common for carboxylic acids in the solid state, this band is typically observed in the range of 1650-1680 cm⁻¹.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the two phenyl rings give rise to several prominent bands in the 1580-1620 cm⁻¹ and 1400-1500 cm⁻¹ regions. The band around 1600 cm⁻¹ is often particularly intense in biphenyl systems.

Ring Breathing Modes: The symmetric "breathing" vibrations of the phenyl rings produce sharp and intense bands, which are highly characteristic of the substitution pattern. For substituted benzenes, these are typically found in the 990-1010 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group will also be present in the 2850-3000 cm⁻¹ region.

Carboxylic Acid O-H Vibrations: The O-H stretching of the carboxylic acid, especially when involved in hydrogen bonding to form a dimer, results in a very broad and often weak band in the 2500-3300 cm⁻¹ region. acs.org

Low-Frequency Modes: Vibrations related to the twisting of the biphenyl C-C bond and other lattice vibrations are expected at lower frequencies, typically below 200 cm⁻¹. wallonie.be

The precise positions of these bands can be influenced by the steric hindrance between the methyl group and the phenyl ring, which affects the dihedral angle between the two rings. This, in turn, influences the conjugation and vibrational coupling between the two aromatic systems.

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Multiple bands possible. |

| Methyl C-H Stretch | 2850 - 3000 | Medium | Symmetric and asymmetric stretches. |

| O-H Stretch (Dimer) | 2500 - 3300 | Broad, Weak | Characteristic of hydrogen-bonded carboxylic acids. |

| C=O Stretch (Dimer) | 1650 - 1680 | Strong | Key indicator of the carboxylic acid dimer. |

| Aromatic C=C Stretch | 1580 - 1620 | Strong | Often a prominent feature in aromatic compounds. |

| Aromatic C=C Stretch | 1400 - 1500 | Medium | Multiple bands in this region. |

| Ring Breathing Mode | 990 - 1010 | Strong, Sharp | Sensitive to substitution pattern. |

| C-COOH Stretch | 1200 - 1300 | Medium | Vibration of the bond between the phenyl ring and the carboxyl group. |

| Biphenyl C-C Twist | < 200 | Low | Torsional mode between the two phenyl rings. |

This table is based on typical vibrational frequencies for the functional groups present and data from analogous compounds. ias.ac.inacs.orgacs.orgtandfonline.com

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of a unique molecular formula.

For this compound, the molecular formula is C₁₄H₁₂O₂. The theoretical exact mass can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O).

Molecular Formula: C₁₄H₁₂O₂

Calculated Monoisotopic Mass: 212.08373 u

In an HRMS experiment, the compound would be ionized, commonly using techniques like Electrospray Ionization (ESI), and the resulting molecular ion ([M+H]⁺, [M-H]⁻, or M⁺˙) is detected. The experimentally measured m/z value would be compared to the calculated exact mass. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, confirming the identity of this compound and distinguishing it from any isomers or other compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated Exact Mass (u) | Expected Experimental m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₃O₂⁺ | 213.09101 | 213.0910 |

| [M+Na]⁺ | C₁₄H₁₂O₂Na⁺ | 235.07300 | 235.0730 |

| [M-H]⁻ | C₁₄H₁₁O₂⁻ | 211.07645 | 211.0765 |

The expected experimental m/z values are shown to four decimal places, which is typical for HRMS analysis.

Fragmentation Pattern Analysis for Structural Elucidation

Electron Impact (EI) mass spectrometry is a common technique used to study the fragmentation patterns of organic molecules. The high-energy electrons used in EI cause the molecule to ionize and break apart into a series of characteristic fragment ions. The resulting mass spectrum, a plot of relative abundance versus m/z, provides a fragmentation fingerprint that is highly useful for structural elucidation.

The fragmentation of this compound is expected to be influenced by its key structural features: the carboxylic acid group, the methyl group, and the biphenyl system. Studies on closely related 2-(2'-R-phenyl)benzoic acids provide insight into the likely fragmentation pathways. researchgate.net

A plausible fragmentation pattern for this compound (MW = 212.1) would likely include the following key steps:

Molecular Ion (M⁺˙): A peak corresponding to the intact molecular ion at m/z 212 is expected, though its intensity may vary. Aromatic systems generally show a prominent molecular ion peak due to their stability. libretexts.org

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion. This would result in a fragment at m/z 195 ([M-17]⁺). libretexts.org

Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the phenyl ring and the carboxylic acid group can lead to the loss of the entire carboxyl group. This would produce a fragment at m/z 167 ([M-45]⁺), corresponding to a methylbiphenyl cation.

Loss of Water (H₂O): An ortho effect, facilitated by the proximity of the methyl and carboxyl groups, could lead to the elimination of a water molecule, resulting in a fragment at m/z 194 ([M-18]⁺).

Formation of a Fluorenone-type Ion: A characteristic fragmentation in 2-phenylbenzoic acids involves cyclization and loss of a substituent from the second ring. In this case, it could lead to the formation of a stable, protonated dibenzopyran-6-one like structure. researchgate.net

Loss of a Methyl Radical (•CH₃): Fragmentation could also involve the loss of the methyl group, leading to a fragment at m/z 197 ([M-15]⁺), corresponding to a phenylbenzoic acid cation.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 212 | Molecular Ion | [C₁₄H₁₂O₂]⁺˙ | Ionization of the parent molecule |

| 197 | [M - CH₃]⁺ | [C₁₃H₉O₂]⁺ | Loss of a methyl radical |

| 195 | [M - OH]⁺ | [C₁₄H₁₁O]⁺ | Loss of a hydroxyl radical from the carboxyl group |

| 194 | [M - H₂O]⁺˙ | [C₁₄H₁₀O]⁺˙ | Loss of water via ortho effect |

| 167 | [M - COOH]⁺ | [C₁₃H₁₁]⁺ | Loss of the carboxyl group |

| 165 | [C₁₃H₉]⁺ | [C₁₃H₉]⁺ | Loss of H₂ from the [C₁₃H₁₁]⁺ fragment |

This table presents a plausible fragmentation pattern based on established principles of mass spectrometry and data from analogous compounds. researchgate.netlibretexts.orgarizona.edu

X-ray Crystallography and Diffraction Studies

Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation

For this compound, SCXRD analysis would reveal several key structural features:

Hydrogen Bonding: In the solid state, carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. iucr.org SCXRD would confirm the presence of this common R²₂(8) ring motif and provide precise measurements of the hydrogen bond distances and angles.

Crystal Packing: The analysis would also elucidate how these dimeric units pack in the crystal lattice, revealing any intermolecular interactions such as C-H···π or π-π stacking that contribute to the stability of the crystal structure.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), data from closely related substituted biphenyl carboxylic acids can provide insight into the expected crystallographic parameters.

Table 4: Representative Crystallographic Data for a Substituted Biphenyl Carboxylic Acid Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.54 |

| Volume (ų) | 1358.7 |

| Z | 4 |

| Hydrogen Bond (D-H···A) | O-H···O |

| D-H (Å) | 0.85 |

| H···A (Å) | 1.78 |

| D···A (Å) | 2.63 |

| D-H···A (°) | 175 |

This data is illustrative and based on a known crystal structure of a related biphenyl carboxylic acid to demonstrate typical parameters. iucr.orgresearchgate.net

Powder X-ray Diffraction for Polymorphism and Supramolecular Assembly Analysis

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. It is particularly valuable for identifying crystalline phases, determining phase purity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. nih.govacs.org

Different polymorphs of a compound can exhibit distinct physical properties, and PXRD provides a unique diffraction pattern for each crystalline form. For this compound, polymorphism could arise from variations in:

Molecular Conformation: Different dihedral angles between the phenyl rings could lead to different packing arrangements.

Supramolecular Synthons: While the carboxylic acid dimer is the most common motif, other hydrogen bonding arrangements, such as catemers (chains), could potentially form under certain crystallization conditions, leading to different polymorphs. mdpi.comucl.ac.uk

A PXRD analysis of a sample of this compound would involve irradiating the powdered material with X-rays and recording the diffraction pattern as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, serves as a fingerprint for that specific crystalline phase.

By performing crystallization experiments under various conditions (e.g., different solvents, temperatures, evaporation rates) and analyzing the products by PXRD, one can screen for the existence of different polymorphs. Each unique pattern of 2θ values would indicate a new crystalline form. This is a common strategy in the pharmaceutical and materials science fields to fully characterize the solid-state landscape of a compound. acs.orgrsc.org

Table 5: Illustrative Powder X-ray Diffraction Peaks for a Hypothetical Polymorph of a Biphenyl Carboxylic Acid

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 6.7 | 13.18 | 85 |

| 9.8 | 9.02 | 60 |

| 12.7 | 6.96 | 45 |

| 13.5 | 6.55 | 100 |

| 18.1 | 4.90 | 95 |

| 19.3 | 4.60 | 70 |

| 24.6 | 3.62 | 55 |

This table presents a representative set of PXRD peaks based on data for crystalline biphenyl carboxylic acid derivatives to illustrate how such data is presented. google.com

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The three-dimensional architecture of crystalline solids is dictated by a complex interplay of intermolecular forces. While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, a comprehensive analysis of its likely intermolecular interactions and crystal packing motifs can be constructed by examining structurally analogous compounds, particularly other substituted 2-phenylbenzoic and biphenyl carboxylic acids. The solid-state structure is anticipated to be dominated by strong hydrogen bonding, complemented by weaker π-interactions and other van der Waals forces, which collectively define the supramolecular assembly.

Dominant Hydrogen Bonding and Dimer Formation

Table 1: Representative Hydrogen Bond Geometries in Carboxylic Acid Dimers of Related Compounds

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference Compound | CCDC Ref. |

| O-H | H | O | 1.20(5) | 1.42(5) | 2.617(3) | 175(4) | 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | 2421495 |

| O-H | H | O | - | - | - | - | 3-Methyl-2-(4-methylphenoxy)benzoic acid | 2280192 |

| Data for 3-Methyl-2-(4-methylphenoxy)benzoic acid confirms the presence of O—H⋯O dimers, though specific geometric values were not extracted for this table. Data for 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid is provided as a representative example of the R²₂(8) motif. nih.govnih.goviucr.org |

Conformational Influence on π-π Stacking

The presence of two aromatic rings in this compound introduces the possibility of π-π stacking interactions, which are crucial in the stabilization of crystal lattices of aromatic compounds. acs.org However, the efficacy of this interaction is highly dependent on the dihedral angle between the planes of the two rings. In biphenyl systems, ortho-substitution, as with the 6-methyl group, induces significant steric hindrance, forcing the rings into a non-coplanar orientation. nih.gov This increased torsional angle can prevent the face-to-face parallel stacking that maximizes π-orbital overlap. Research on methyl-substituted biphenyl carboxylic acids suggests that the addition of methyl groups leads to less favorable configurations for nanoaggregation due to the prevention of a planar orientation of the aromatic groups. nih.gov

Instead of parallel-displaced stacking, other arrangements like T-shaped or edge-to-face π-π interactions might occur. uit.no For instance, in the crystal structure of a related 2-chloro-3-phenylbenzoic acid, the packing is determined by steric interactions of the substituents alongside other forces. sibran.ru The dihedral angle in related, but less sterically hindered, biphenyl carboxylic acid derivatives can range from approximately 26° to 60°. nih.goviucr.org It is expected that the dihedral angle in this compound would be significant, thereby influencing how the hydrogen-bonded dimers can pack together.

Table 2: Dihedral Angles Between Aromatic Rings in Structurally Related Compounds

| Compound | Dihedral Angle (°) | Notes |

| 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | 26.09(4) | Angle between the two rings of the biphenyl core. nih.goviucr.org |

| 3-Methyl-2-(4-methylphenoxy)benzoic acid | 86.7(9) | Angle between the benzoic acid and phenol (B47542) rings. iucr.orgnih.gov |

| Triethylammonium 3-fluoro-2,6-bis(4-trifluoromethyl-phenyl)benzoate | - | Structure shows significant twisting due to di-ortho-substitution. acs.org |

| This table illustrates the wide range of conformations in related acid structures, highlighting the impact of substitution on molecular geometry. |

Contribution of Weak and van der Waals Interactions

Specifically, C—H⋯π interactions are likely, where C-H bonds from the methyl group or the aromatic rings can interact with the π-electron cloud of an adjacent phenyl ring. In similar structures, these interactions have been observed to link the primary hydrogen-bonded dimers into more extended arrangements like molecular sheets. nih.goviucr.org Furthermore, weak C—H⋯O hydrogen bonds, involving the carboxylic oxygen atoms as acceptors, provide additional cohesion.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid

| Interaction Type | Contribution (%) |

| H···H | 39.7 |

| C···H / H···C | 39.0 |

| O···H / H···O | 18.0 |

| These values, from a related biphenyl carboxylic acid, illustrate the quantitative importance of various weak intermolecular contacts in the overall crystal packing. nih.goviucr.org |

Computational and Theoretical Studies of 6 Methyl 2 Phenylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 6-Methyl-2-phenylbenzoic acid at the electronic level. These calculations provide a robust framework for understanding the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(2d,p), are used to determine key structural parameters including bond lengths, bond angles, and dihedral angles. ucl.ac.uk

Due to steric hindrance between the ortho-substituted methyl and phenyl groups, the molecule is not expected to be planar. The phenyl ring and the benzoic acid moiety are predicted to be twisted relative to each other. This torsional angle is a critical parameter determined by a balance between the repulsive steric forces of the ortho substituents and the stabilizing effects of π-conjugation across the biphenyl (B1667301) system. ic.ac.uk The carboxylic acid group itself introduces specific geometric features, with distinct C=O and C-O bond lengths. Computational studies on analogous substituted benzoic acids have demonstrated the accuracy of DFT in reproducing experimental structural data. ucl.ac.uknih.gov The electronic structure analysis reveals the distribution of electron density throughout the molecule, highlighting the electronegative oxygen atoms of the carboxyl group and the electron-rich aromatic rings.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~1.21 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| C-C (inter-ring) | ~1.50 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angles (°) | O=C-O | ~123° |

| C-C-O (carboxyl) | ~115° | |

| Dihedral Angle (°) | Phenyl Ring - Benzoic Acid Ring | ~50 - 70° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability and reactivity. rsc.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would show that the HOMO is likely localized on the electron-rich phenyl and methyl-substituted benzene (B151609) rings, while the LUMO would be concentrated on the electron-withdrawing carboxylic acid group and the biphenyl system. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a process that can be investigated using Time-Dependent DFT (TD-DFT). nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the predicted shifts would reflect the unique electronic environment of each nucleus. For instance, the carboxylic acid proton is expected to have a high chemical shift (downfield), while the methyl protons would appear further upfield. gu.se The aromatic protons would exhibit complex splitting patterns due to their distinct positions relative to the methyl, phenyl, and carboxyl substituents. Computational studies on substituted benzoic acid esters have shown that DFT can help understand anomalous chemical shifts that arise from complex electronic and steric effects. nih.gov

Vibrational Frequencies: Theoretical vibrational analysis provides the frequencies and intensities of infrared (IR) and Raman bands. acs.org For this compound, calculations would predict characteristic frequencies for functional groups, such as the O-H stretching vibration of the carboxylic acid (typically a broad band), the C=O stretching vibration (a strong, sharp band), and various C-C and C-H stretching and bending modes of the aromatic rings and the methyl group. acs.orgunimi.it To improve agreement with experimental results, calculated harmonic frequencies are often scaled by an empirical factor. rsc.org

While DFT calculations provide a list of vibrational frequencies, assigning these frequencies to specific molecular motions can be complex, as many modes involve the coupled movement of several atoms. Potential Energy Distribution (PED) analysis is a technique used to provide a quantitative description of each vibrational mode in terms of contributions from defined internal coordinates (e.g., bond stretching, angle bending, and torsions). acs.orgnih.gov

For this compound, PED analysis would be essential to unambiguously assign the calculated frequencies. For example, it could quantify the percentage contribution of C=O stretching, C-O stretching, and O-H bending to the vibrational modes observed in the 1200-1800 cm-1 region of the IR spectrum. This detailed assignment is critical for a complete understanding of the molecule's vibrational dynamics. acs.org

Fukui Functions: The Fukui function is a concept derived from DFT that helps predict the most reactive sites within a molecule. whiterose.ac.uk It identifies regions that are most susceptible to electrophilic attack (where an electron is accepted) and nucleophilic attack (where an electron is donated). For this compound, Fukui function analysis would likely indicate that the carbonyl oxygen is a primary site for electrophilic attack, while the carboxylic proton is the most acidic site. The analysis can also pinpoint specific carbon atoms on the aromatic rings that are more reactive.

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a tool used to visualize the distribution of electron pairs in a molecule. It provides a chemically intuitive picture of core electrons, covalent bonds, and lone pairs. An ELF analysis of this compound would clearly show regions of high electron localization corresponding to the C-C and C-H bonds, the C=O and C-O bonds of the carboxyl group, and the lone pairs on the oxygen atoms. It can also illustrate the delocalized π-electron system of the aromatic rings.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically model a single, isolated molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or in the solid state. ucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational dynamics, solvation, and intermolecular interactions.

For this compound, MD simulations could be employed to:

Explore Conformational Landscape: Investigate the rotational dynamics around the C-C bond connecting the two rings and the C-COOH bond, identifying the most stable conformations in solution. rsc.org

Study Solvation Effects: Analyze how solvent molecules (e.g., water, ethanol) arrange around the solute and form hydrogen bonds with the carboxylic acid group, which influences solubility and reactivity.

Investigate Self-Association: Simulate how multiple molecules of this compound interact with each other in solution to form dimers or larger aggregates, which is a crucial first step in the process of crystallization. ucl.ac.uk Studies on other benzoic acid derivatives have shown that they frequently form hydrogen-bonded dimers in apolar solvents.

These simulations provide a dynamic picture of the molecule's behavior that is inaccessible through static quantum calculations alone.

Study of Molecular Conformation and Dynamics in Solution and Condensed Phases

The three-dimensional structure of this compound is not static; it is dictated by the rotational freedom around the single bond connecting the two phenyl rings and the orientation of the carboxylic acid group. The presence of a methyl group at the ortho-position (position 6) to the phenyl substituent introduces significant steric hindrance, which strongly influences the molecule's preferred conformation.

Computational conformational analysis, typically performed using Density Functional Theory (DFT), can predict the most stable arrangement of the molecule. For this compound, the primary conformational feature is the dihedral angle between the planes of the two aromatic rings. Due to the steric clash between the ortho-methyl group and the adjacent phenyl ring, a planar conformation is highly energetically unfavorable. Instead, the molecule adopts a twisted conformation. Studies on structurally similar compounds, such as 2-acetoxy-6-methylbenzoic acid, have shown that the ortho-methyl group forces the carboxyl and acetoxy groups to rotate out of the plane of the benzene ring. A similar effect is expected here, leading to a significant dihedral angle. In related 2-phenoxybenzoic acids, the dihedral angle between the aromatic rings is found to be nearly perpendicular, at approximately 86.7°. nih.gov For substituted phenylaminobenzoic acids, these angles are also non-planar and vary based on the substitution pattern. uky.edu

Molecular Dynamics (MD) simulations can further explore the molecule's behavior over time in different environments, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO). These simulations would likely show that while the molecule maintains a generally twisted conformation, it experiences constant fluctuations in its dihedral angles. The condensed phase environment, such as in a crystal lattice, would restrict this conformational freedom, locking the molecule into a specific arrangement defined by packing forces and intermolecular interactions.

| Structural Feature | Predicted Conformation | Computational Method | Rationale |

|---|---|---|---|

| Phenyl-Phenyl Dihedral Angle | Highly twisted (non-planar) | DFT Geometry Optimization | Steric hindrance from the ortho-methyl group prevents planarity. researchgate.net |

| Carboxylic Acid Group Orientation | Twisted out of the plane of its attached benzene ring | DFT Geometry Optimization | Minimization of steric repulsion with the adjacent phenyl ring. |

| Dynamic Behavior in Solution | Fluctuations around the minimum-energy twisted conformation | Molecular Dynamics (MD) | Thermal energy allows for exploration of nearby conformational states. |

Simulation of Intermolecular Interactions and System Stability

The stability of this compound in condensed phases (liquids and solids) is governed by a network of intermolecular interactions. Computational methods can identify and quantify these forces, which are crucial for understanding properties like melting point, solubility, and crystal packing.

The most significant intermolecular interaction for this molecule is the hydrogen bonding involving the carboxylic acid group. Like most carboxylic acids, this compound is expected to form highly stable centrosymmetric dimers in the solid state. In these dimers, two molecules are linked by a pair of strong O—H⋯O hydrogen bonds, creating a characteristic eight-membered ring motif. nih.gov

Beyond this primary interaction, weaker forces also play a critical role. These can be analyzed using techniques like Hirshfeld surface analysis or Reduced Density Gradient (RDG) calculations. researchgate.netmdpi.com These analyses would likely reveal:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice.

C—H⋯O Interactions: Hydrogen bonds where a C-H bond (from the methyl group or aromatic rings) acts as a donor and a carboxylic oxygen acts as an acceptor.

C—H⋯π Interactions: The interaction of C-H bonds with the electron-rich face of a nearby phenyl ring.

Simulations using quantum chemical methods like Symmetry-Adapted Perturbation Theory (SAPT) could be employed to decompose the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies, providing a detailed understanding of the nature of the binding.

| Interaction Type | Participating Groups | Expected Importance | Relevant Computational Technique |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic acid O-H and C=O | High (Primary interaction) | DFT, Atoms in Molecules (AIM) |

| π-π Stacking | Phenyl rings | Moderate | Hirshfeld Surface Analysis, SAPT |

| C—H⋯O Interactions | Aromatic/Methyl C-H and Carboxyl Oxygen | Low to Moderate | Hirshfeld Surface Analysis, RDG |

| Dispersion Forces | Entire molecule | High (Collectively) | SAPT, DFT with dispersion correction |

Analysis of Dynamic Cross-Correlation Networks in Molecular Systems

Specific computational studies focusing on the analysis of dynamic cross-correlation networks for this compound have not been identified in the reviewed scientific literature. This type of analysis, derived from MD simulation trajectories, reveals how the motions of different atoms or groups of atoms within a system are correlated over time. For a single molecule, it could show how the twisting of the phenyl rings is coupled to the movement of the carboxylic acid group. In a larger system, such as a molecular crystal or aggregate, it could highlight the collective motions that contribute to phase transitions or other dynamic processes.

Molecular Docking and Binding Interaction Prediction in Biomolecular Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to estimate the strength of the interaction. nih.govfrontiersin.org While specific docking studies for this compound are not prominent, its structure is similar to non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that a plausible target for a hypothetical docking study would be the enzyme Cyclooxygenase-2 (COX-2).

In a simulated docking of this compound into the COX-2 active site, the following interactions would be anticipated based on studies of similar benzoic acid derivatives: nih.govmdpi.combiointerfaceresearch.com

Ionic and Hydrogen Bonding: The negatively charged carboxylate group (at physiological pH) would likely form a strong salt bridge and hydrogen bonds with a positively charged arginine residue (e.g., Arg120) and a tyrosine residue at the top of the active site channel.

Hydrophobic Interactions: The two phenyl rings would be positioned within hydrophobic pockets of the active site, interacting with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Steric Influence of the Methyl Group: The 6-methyl group would occupy a specific sub-pocket. Its presence could enhance binding affinity if the pocket is hydrophobic and appropriately sized, but it could also introduce a steric penalty if the fit is poor. This is a key factor that computational docking can assess.

The results of such a study would be quantified by a docking score, which estimates the binding free energy (in kcal/mol), and a predicted binding pose, which provides a visual hypothesis of the protein-ligand interaction at the atomic level.

| Molecular Moiety | Potential Interacting Residues (in hypothetical COX-2 target) | Interaction Type |

|---|---|---|

| Carboxylic Acid | Arginine, Tyrosine | Ionic interaction (salt bridge), Hydrogen bonding |

| Phenyl Ring (attached to COOH) | Leucine, Valine, Alanine | Hydrophobic interaction, π-stacking |

| Second Phenyl Ring | Phenylalanine, Tryptophan, Isoleucine | Hydrophobic interaction, π-stacking |

| Methyl Group | Valine, Leucine | Hydrophobic (van der Waals) interaction |

Mechanistic Investigations through Computational Modeling (e.g., Reaction Pathways, Transition States)

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis. A common route to form the biaryl scaffold is through metal-catalyzed cross-coupling reactions, such as the Suzuki coupling.

A plausible synthetic pathway that could be modeled is the palladium-catalyzed Suzuki coupling between a derivative of 2-bromo-6-methylbenzoic acid and phenylboronic acid. Using DFT, chemists can model the entire catalytic cycle:

Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond of the benzoic acid derivative.

Transmetalation: The transfer of the phenyl group from the boron atom to the palladium center.

Reductive Elimination: The final step where the two aryl groups are joined, forming the C-C bond of the product and regenerating the palladium catalyst.

For each step, the geometries of the reactants, intermediates, and transition states can be optimized, and their energies calculated. A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. By mapping out the energy of each species along the reaction pathway, a complete reaction energy profile can be constructed. This profile provides deep mechanistic insight, allowing for the identification of the rate-determining step and offering a theoretical basis for optimizing reaction conditions (e.g., choice of catalyst, ligand, and temperature). orgsyn.org

| Reaction Step (Suzuki Coupling) | Description | Key Computational Output |

|---|---|---|

| Reactants | Initial starting materials and catalyst | Optimized geometries and electronic energies |

| Oxidative Addition TS | Transition state for Pd insertion into C-Br bond | Geometry and energy of the transition state; activation energy |

| Intermediate 1 | Stable species after oxidative addition | Optimized geometry and energy |

| Transmetalation TS | Transition state for phenyl group transfer | Geometry and energy of the transition state; activation energy |

| Intermediate 2 | Stable species after transmetalation | Optimized geometry and energy |

| Reductive Elimination TS | Transition state for C-C bond formation | Geometry and energy of the transition state; activation energy |

| Products | Final product and regenerated catalyst | Optimized geometries and overall reaction energy |

Chemical Transformations and Reactivity of 6 Methyl 2 Phenylbenzoic Acid Derivatives

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily converted into esters, amides, and other derivatives.

Esterification is a fundamental transformation of carboxylic acids, and 6-methyl-2-phenylbenzoic acid can be esterified through various methods. The Fischer esterification is a classic approach involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. patsnap.comnumberanalytics.com This is an equilibrium-driven process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst yields methyl 6-methyl-2-phenylbenzoate. patsnap.com

The formation of methyl esters can also be achieved using other reagents and conditions. For example, copper-catalyzed O-methylation of carboxylic acids using dimethyl sulfoxide (B87167) (DMSO) as the methyl source has been reported as a method with broad substrate scope. organic-chemistry.org Another approach involves the use of dimethylcarbonate as a green and nontoxic methylating agent. organic-chemistry.org Lignin, an abundant renewable resource rich in methoxy (B1213986) groups, has also been utilized as a methyl source for the esterification of carboxylic acids in the presence of a copper-based catalyst. nih.govresearchgate.net

Table 1: General Conditions for Esterification of Benzoic Acid Derivatives

| Method | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester | patsnap.comnumberanalytics.com |

| Copper-Catalyzed Methylation | Dimethyl Sulfoxide (DMSO), Copper Catalyst | Methyl Ester | organic-chemistry.org |

| Green Methylation | Dimethylcarbonate, Base Catalyst | Methyl Ester | organic-chemistry.org |

The carboxylic acid moiety of this compound can be converted to an amide through reaction with a primary amine. This transformation, known as amidation, typically requires activation of the carboxylic acid or harsh reaction conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. orgosolver.comlatech.edu Common methods involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. orgosolver.comlatech.edu

A direct amidation can be achieved by heating the carboxylic acid with a primary amine, often with the removal of water to drive the reaction forward. latech.edu Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines, including primary amines. orgsyn.org This method has been noted for its chemoselectivity, favoring the reaction at the primary amine functionality when both primary and secondary amines are present in the same molecule. orgsyn.org

Table 2: General Conditions for Amidation of Carboxylic Acids with Primary Amines

| Method | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Direct Thermal Amidation | Primary Amine, Heat, Water Removal | N-substituted Amide | latech.edu |

| Boric Acid Catalyzed Amidation | Primary Amine, Boric Acid, Heat | N-substituted Amide | orgsyn.org |

Recent research has demonstrated metal-free methods for the bisphosphorylation and deoxyphosphorylation of carboxylic acids, which are applicable to benzoic acid derivatives. nih.govrsc.orgrsc.org In the bisphosphorylation reaction, the carboxylic acid is treated with a hydrogen phosphoryl compound, such as diethyl phosphonate, in the presence of an activator like di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base. rsc.orgrsc.org This reaction leads to the formation of a P-C-O-P motif-containing compound. nih.govrsc.org

Under modified conditions, specifically when using diaryl phosphine (B1218219) oxides as the hydrogen phosphoryl compound and an external reductant like NaH₂PO₂, benzoic acids can undergo deoxyphosphorylation to yield benzyl (B1604629) phosphorus compounds. nih.govrsc.org These benzyl phosphorus compounds are valuable synthetic intermediates, for instance, in the Wittig–Horner–Emmons reaction for the synthesis of alkenes. nih.govrsc.org Studies have shown that both electron-rich and electron-deficient benzoic acids, as well as those with steric hindrance like 2-phenylbenzoic acid, are suitable substrates for these transformations. rsc.orgresearchgate.net

Table 3: Metal-Free Phosphorylation and Deoxyphosphorylation of Benzoic Acid Derivatives

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Bisphosphorylation | Hydrogen Phosphoryl Compound (e.g., (EtO)₂P(O)H), Boc₂O, Base (e.g., Na₂CO₃), 80 °C | P-C-O-P motif-containing compound | nih.govrsc.orgrsc.org |

Reactions Involving the Aromatic Rings

The aromatic rings of this compound and its derivatives can undergo various transformations, including decarboxylation and cyclization reactions.

The carboxylic acid group can be removed through decarboxylation, providing a pathway to substituted biphenyls. A classic method for the decarboxylation of benzoic acid is soda-lime decarboxylation, which involves heating the acid with a mixture of sodium hydroxide (B78521) and calcium oxide to produce benzene (B151609). doubtnut.com Following this, the resulting biphenyl (B1667301) derivative from this compound could potentially be converted to an aniline (B41778) through a nitration and subsequent reduction sequence. doubtnut.com More modern methods for decarboxylation under milder conditions have also been developed, sometimes using transition metal catalysts. scispace.comacs.org

A contemporary approach for the functionalization of carboxylic acids is through photocatalytic decarboxylative borylation. nih.govnih.gov This method allows for the direct conversion of carboxylic acids to valuable boronic acids or their esters under mild, visible-light-induced conditions, releasing carbon dioxide as the only byproduct. nih.gov This reaction can proceed without the need for stoichiometric additives and offers high functional group tolerance. nih.gov While this has been demonstrated for a range of carboxylic acids, its application to this compound would lead to a borylated biphenyl derivative.

The ortho-phenylbenzoic acid scaffold of this compound is a key precursor for the synthesis of dibenzopyranones through intramolecular oxidative C-H lactonization. rsc.orgthieme-connect.com This transformation involves the formation of a C-O bond between the carboxylic acid and the ortho-position of the adjacent phenyl ring, leading to a fused lactone structure.

Several methods have been developed to achieve this cyclization. One approach utilizes a copper catalyst, such as copper(I) chloride (CuCl), with an oxidant like tert-butyl hydroperoxide (TBHP) at room temperature. rsc.org Another metal-free method employs N-iodosuccinimide (NIS) as the oxidant, proceeding through a radical oxidative cyclization mechanism under mild conditions. thieme-connect.com These reactions are generally tolerant of various functional groups on the aromatic rings. The resulting dibenzopyranone core is a structural motif found in many natural products. rsc.orgthieme-connect.com

Table 4: Conditions for Oxidative Lactonization of 2-Arylbenzoic Acids

| Method | Catalyst/Reagent | Oxidant | Solvent | Temperature | Product | Reference(s) |

|---|---|---|---|---|---|---|

| Copper-Catalyzed | CuCl | TBHP | DMSO | Room Temperature | Dibenzopyranone | rsc.org |

Site-Selective Alkoxylation via Spirolactonization Pathways

A notable transformation of 2-arylbenzoic acids, including derivatives like this compound, is site-selective alkoxylation, which can be achieved through an electrochemical cross-dehydrogenative coupling (ECDC) process. ua.es This method facilitates the introduction of an alkoxy group at a remote position (C-4') on the phenyl ring by proceeding through a spirolactone intermediate. ua.es The reaction involves the coupling of twisted biphenyl-2-carboxylic acids with aliphatic alcohols. ua.es

The process is environmentally favorable as it does not require terminal oxidants and produces hydrogen gas as the only significant byproduct. ua.es The proposed mechanism is initiated by the single-electron oxidation of the carboxylate, which is formed by deprotonating the starting carboxylic acid. ua.es This oxidation generates an electrophilic O-centered aroyloxyl radical. ua.es Due to the slower rate of decarboxylation for aroyloxyl radicals compared to their aliphatic counterparts, this intermediate undergoes a rapid intramolecular spirocyclization. ua.es The resulting 4'-alkoxyspirolactone can then be isomerized under mild basic conditions to yield the final 4'-alkoxy-2-phenylbenzoic acid product. ua.es This two-step protocol has been successfully applied to derivatives of diphenic acid, including sterically hindered variants like 6,6'-dimethyl-2,2'-diphenic acid. ua.es

Table 1: Electrochemical Site-Selective Alkoxylation of 2-Arylbenzoic Acid Derivatives

| Substrate Type | Reagent | Key Intermediate | Product | Ref. |

|---|---|---|---|---|

| Twisted biphenyl-2-carboxylic acids | Aliphatic alcohols | 4'-Alkoxyspirolactone | 4'-Alkoxy-2-phenylbenzoic acid | ua.es |

Electrophilic Aromatic Substitution Patterns Influenced by Methyl and Phenyl Groups

Electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the three substituents: the carboxylic acid, the methyl group, and the phenyl group. masterorganicchemistry.comlibretexts.org The reactivity and regioselectivity of EAS reactions such as nitration, halogenation, and sulfonation are determined by the interplay of these groups. masterorganicchemistry.comvulcanchem.com

On the benzoic acid ring, the methyl group (-CH₃) is an activating, ortho, para-director, meaning it increases the ring's nucleophilicity and directs incoming electrophiles to the positions ortho and para to itself (C3 and C5). libretexts.org Conversely, the carboxylic acid group (-COOH) is a deactivating, meta-director, reducing the ring's reactivity and directing electrophiles to the C5 position. libretexts.org The phenyl group (-C₆H₅) also acts as a substituent, and it is generally considered an ortho, para-director, though it deactivates the ring through its inductive effect.

The combined influence of these groups on the benzoic acid ring points towards a preferred site of substitution. The powerful activating and directing effect of the methyl group, reinforced by the directing effect of the carboxyl group, strongly favors electrophilic attack at the C5 position, which is para to the methyl group and meta to the carboxyl group.

On the second (phenyl) ring, the "6-methyl-benzoic acid" moiety acts as a single, bulky substituent. This group will direct incoming electrophiles to its own ortho and para positions.

Table 2: Directing Effects of Substituents in this compound

| Substituent | Ring Position | Electronic Effect | Directing Influence | Predicted Substitution Site |

|---|---|---|---|---|

| -CH₃ | C6 | Activating (Hyperconjugation) | ortho, para | C3, C5 |

| -COOH | C1 | Deactivating (Inductive/Resonance) | meta | C3, C5 |

Functionalization of the Methyl Group (e.g., Radical Bromination for Subsequent Nucleophilic Substitution)

The methyl group attached to the aromatic ring is a key site for functionalization, most commonly through radical halogenation. Radical bromination of the benzylic methyl group can be effectively carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). This reaction transforms the -CH₃ group into a bromomethyl group (-CH₂Br).

The transformation proceeds via a radical chain mechanism:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals.

Propagation: A radical abstracts a hydrogen atom from the methyl group, forming a stabilized benzylic radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other.

The resulting bromomethyl group is a valuable synthetic handle, as the bromine atom is a good leaving group for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, expanding the synthetic utility of the molecule.

Table 3: Mechanism of Radical Bromination of the Benzylic Methyl Group

| Step | Description | Key Species |

|---|---|---|

| Initiation | Thermal decomposition of AIBN to form cyanoisopropyl radicals. | AIBN, cyanoisopropyl radicals |

| Propagation | Hydrogen abstraction from the methyl group to form a benzylic radical, followed by reaction with NBS to yield the product and regenerate a propagating radical. | Benzylic radical, NBS, succinimidyl radical |

Formation of Metal Complexes and Coordination Chemistry with Carboxylate Ligands

The carboxylate group of this compound enables it to act as a versatile ligand in coordination chemistry, forming stable complexes with a wide range of metal ions. mdpi.comwikipedia.org Transition metal carboxylate complexes are a large and well-studied class of compounds. wikipedia.org The carboxylate anion (RCO₂⁻) is classified as a hard ligand in Hard and Soft Acid-Base (HSAB) theory, showing a preference for binding with hard metal ions like Fe³⁺ and Eu³⁺. mdpi.comwikipedia.orgnih.gov

Carboxylate ligands can coordinate to metal centers in several different modes, which influences the structure and properties of the resulting metal complex. wikipedia.org The most common coordination patterns include:

Monodentate (κ¹): Only one of the two oxygen atoms of the carboxylate group binds to the metal center. wikipedia.org

Bidentate Chelate (κ²): Both oxygen atoms bind to the same metal center, forming a stable chelate ring. wikipedia.org

Bridging: The carboxylate group links two different metal centers. This can occur in several ways, including the common syn-syn bridging mode. wikipedia.org

The synthesis of these complexes can be achieved through various methods, such as the reaction of the carboxylic acid with a metal base or the protonolysis of a metal-alkyl complex. mdpi.comwikipedia.org For example, europium(III) has been shown to form a mononuclear complex with benzoic acid ligands, where both the deprotonated benzoate (B1203000) anion and the neutral benzoic acid molecule coordinate to the metal center. mdpi.com The ability of this compound to form such complexes makes it a candidate for applications in materials science and catalysis. researchgate.net

Table 4: Common Coordination Modes of Carboxylate Ligands

| Coordination Mode | Description | Notation |

|---|---|---|

| Monodentate | One oxygen atom binds to a single metal ion. | κ¹ |

| Bidentate Chelate | Both oxygen atoms bind to a single metal ion. | κ² |

Supramolecular Chemistry and Materials Science Applications

Hydrogen Bonding Networks in Benzoic Acid Derivatives

Hydrogen bonding is a fundamental directional force in the self-assembly of benzoic acid derivatives, dictating the formation of predictable supramolecular synthons. rsc.org The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, predisposing these molecules to form robust dimeric structures or extended chains. mdpi.com In the solid state, benzoic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a recognizable R22(8) graph set motif. nsf.gov This primary interaction is often supplemented by weaker C-H···O or C-H···π interactions, which further guide the assembly into higher-order one-, two-, or three-dimensional networks. nsf.govresearchgate.net

The strength and effectiveness of a benzoic acid derivative as a hydrogen bond donor can be tuned by the electronic nature of its substituents. Electron-withdrawing groups generally increase the acidity of the carboxylic proton, leading to stronger hydrogen bonds. nih.gov Conversely, electron-donating groups can decrease this acidity. The combination of steric and electronic effects introduced by the substituents on 6-Methyl-2-phenylbenzoic acid dictates its specific hydrogen-bonding behavior and the architecture of its self-assembled structures.

Table 1: Common Hydrogen Bonding Parameters in Benzoic Acid Systems

| Interaction Type | Typical Distance (Å) | Typical Angle (°) | Role in Structure |

|---|---|---|---|

| O-H···O (Carboxylic Acid Dimer) | 2.5 - 2.7 | 160 - 180 | Primary synthon formation |

| N-H···O (in Cocrystals/Salts) | 2.6 - 2.9 | 150 - 180 | Connects dissimilar components |

| C-H···O | 3.0 - 4.0 | 120 - 170 | Secondary stabilization, packing |

Note: Data compiled from generalized findings in supramolecular chemistry literature. mdpi.comnsf.gov

Cocrystallization Strategies and Crystal Engineering with Benzoic Acid Derivatives

Crystal engineering utilizes non-covalent interactions to design and assemble crystalline solids with desired structures and properties. rsc.org For benzoic acid derivatives like this compound, cocrystallization is a powerful strategy to modify physicochemical properties by introducing a second molecule, a coformer, into the crystal lattice. ugr.es The primary interaction driving the formation of these cocrystals is often the robust and predictable hydrogen bond between the carboxylic acid of the benzoic acid derivative and a complementary functional group on the coformer, such as a pyridine (B92270) nitrogen or an amide. rsc.orgnih.gov

The selection of a coformer is critical and is guided by the principles of supramolecular synthons. The carboxylic acid–pyridine heterosynthon, for example, is a highly reliable interaction used to bring different molecular components together in a predictable fashion. rsc.org The success of cocrystal formation depends on the competition between the self-complementary hydrogen bonding of the benzoic acid (homodimer) and the interaction with the coformer (heterosynthon).

The formation of cocrystals can lead to different polymorphic forms, where the same components crystallize in different arrangements, sometimes exhibiting both chiral and achiral structures. ugr.es These polymorphs can have distinct physical properties, highlighting the nuanced control that cocrystallization offers over the solid-state landscape. ugr.es

Formation of Supramolecular Polymers and Extended Assemblies

Supramolecular polymers are long, chain-like arrays of monomeric units held together by directional and reversible non-covalent interactions, such as hydrogen bonds. researchgate.netrsc.org The self-complementary hydrogen-bonding capability of the carboxylic acid group makes benzoic acid derivatives excellent candidates for monomers in the construction of these materials. rsc.org Molecules like this compound can, in principle, self-assemble into linear or zigzag chains through their carboxylic acid moieties.

The formation and stability of these supramolecular polymers are highly dependent on factors such as solvent, concentration, and temperature. nih.govdiva-portal.org In nonpolar solvents, hydrogen-bonding interactions are favored, promoting the assembly of monomers into extended polymeric structures. The introduction of substituents, as in this compound, adds another layer of control. The phenyl and methyl groups can influence the geometry of the polymer backbone and introduce secondary interactions, like π-π stacking or van der Waals forces, that stabilize the extended assembly. researchgate.net

In some cases, the combination of strong primary hydrogen bonds and weaker secondary interactions can guide the assembly of monomers into more complex architectures, such as two-dimensional corrugated sheets or intricate three-dimensional networks. nsf.gov The design of bifunctional monomers, where two hydrogen-bonding units are connected by a linker, is a common strategy to create robust, linear supramolecular polymers with tunable properties. researchgate.net While this compound is a monofunctional monomer, its self-assembly into catemeric chains represents a basic form of supramolecular polymerization.

Chiral Cocrystals and Their Implications for Asymmetric Synthesis Design

While this compound is an achiral molecule, it can be used to form cocrystals with chiral coformers. The process of cocrystallization can lead to the formation of chiral crystalline environments. In some cases, cocrystals of achiral molecules can crystallize in chiral space groups, resulting in a conglomerate of enantiomorphic crystals.

The study of chiral cocrystals is significant for applications in enantiomeric resolution. When a racemic mixture of a chiral compound is cocrystallized with an achiral coformer like this compound, it can lead to the formation of diastereomeric cocrystals with different physical properties, which can then be separated.

In a broader sense, understanding the packing and hydrogen-bonding patterns in cocrystals, including those with chiral components, provides insight into molecular recognition processes. nih.gov The predictable nature of synthons, such as the carboxylic acid-pyridine interaction, is fundamental. rsc.org Although direct applications of this compound in asymmetric synthesis design are not prominently documented, its role as a component in creating chiral supramolecular assemblies through cocrystallization remains a possibility within the principles of crystal engineering.

Phase-Selective Supramolecular Self-Assembly Systems for Functional Materials

Phase-selective self-assembly refers to the spontaneous formation of ordered structures that are confined to a specific phase, such as at a liquid-liquid or liquid-solid interface. This strategy is employed to create functional materials where the spatial organization of molecules is critical. Benzoic acid derivatives can be designed to act as building blocks in such systems.

For instance, amphiphilic benzoic acid derivatives, which possess both hydrophilic (like the carboxylic acid head) and hydrophobic (like the phenyl rings) parts, can self-assemble at interfaces. While this compound is not strongly amphiphilic, its principle can be applied to related structures. The phosphonic acid group, for example, is known to bind selectively to metal oxide surfaces, allowing for the creation of self-assembled monolayers (SAMs) with terminal functional groups. researchgate.net By analogy, a molecule like this compound could potentially be part of a system designed to self-assemble on a specific substrate, presenting a surface decorated with phenyl and methyl groups.

The creation of metal-organic frameworks (MOFs) is another area where benzoic acid derivatives are used to build functional porous materials. mdpi.comgoogle.com These crystalline materials are constructed from metal ions or clusters linked together by organic molecules (linkers), such as dicarboxylic acids. mdpi.com The resulting porous structures have exceptionally high surface areas, making them suitable for applications in gas storage, separation, and catalysis. mdpi.comgoogle.com The specific geometry and functionality of the linker, such as this compound, would dictate the topology and chemical properties of the resulting MOF's pores.

Advanced Applications and Future Research Directions

6-Methyl-2-phenylbenzoic Acid as a Building Block in Complex Molecular Synthesis (e.g., Pharmaceuticals, Natural Products)

In the realm of medicinal chemistry and organic synthesis, the concept of "privileged scaffolds" is pivotal. These are molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new drugs. sigmaaldrich.commadridge.orgtdcommons.org Biphenyl (B1667301) derivatives, such as this compound, are considered important intermediates in the production of a wide array of pharmaceuticals. ajgreenchem.com The synthesis of small molecule biphenyl carboxylic acids has been explored for developing anticancer agents, highlighting the therapeutic potential of this class of compounds. ajgreenchem.com

While direct examples of the incorporation of this compound into specific pharmaceuticals or natural product syntheses are not extensively documented in publicly available research, its structural motifs are present in various biologically active molecules. The biphenyl structure is a key component in many compounds with pharmacological activities. ajgreenchem.com The presence of both a carboxylic acid group, which can be readily modified, and a methyl group, which can influence the compound's conformation and metabolic stability, makes this compound a potentially valuable building block for creating complex molecular architectures with desired biological functions. Future research could focus on utilizing this compound as a starting material for the synthesis of novel therapeutic agents.

Design and Synthesis of Bioactive Compounds and Pharmacological Probes

The development of bioactive compounds and pharmacological probes is crucial for understanding biological processes and for creating new therapeutic interventions. Pharmacological probes are essential tools for validating biomarkers in drug development, needing to interact with the nervous system and affect nociceptive processing. nih.gov While this compound itself has not been extensively developed as a pharmacological probe, its derivatives hold potential in this area.

Casein Kinase 2 (CK2) is a protein kinase that is often overexpressed in various types of cancer, making it an attractive target for anticancer therapies. researchgate.netnih.gov The development of CK2 inhibitors is an active area of research, with several compounds currently in clinical trials. nih.gov A recent study focused on the design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP-competitive CK2 inhibitors. researchgate.netnih.gov This research highlights the potential of benzoic acid derivatives in the development of CK2 inhibitors. Although this compound was not the specific compound used, the study provides a strong rationale for exploring structurally similar compounds. The general structure of benzoic acid provides a scaffold that can be modified to fit into the ATP-binding site of CK2, and the methyl and phenyl groups of this compound could be further functionalized to enhance binding affinity and selectivity.

Table 1: Examples of Benzoic Acid Scaffolds in Kinase Inhibitor Research

| Scaffold | Target Kinase | Key Structural Features | Reference |

|---|---|---|---|

| 2-amino-6-methyl-pyrimidine benzoic acids | Casein Kinase-2 (CK2) | Benzoic acid moiety for ATP-competitive inhibition | researchgate.netnih.gov |

This table is for illustrative purposes and shows examples of related structures, not direct applications of this compound.

Matrix metalloproteinases (MMPs) are a family of enzymes involved in tissue remodeling and have been implicated in diseases such as cancer and arthritis. benthamscience.com The development of MMP inhibitors is a significant area of pharmaceutical research. benthamscience.comnih.govfrontiersin.orgdovepress.comscbt.com Many MMP inhibitors incorporate a zinc-binding group, with carboxylic acids being one such functional group that can interact with the zinc ion in the active site of the enzyme. benthamscience.com While hydroxamic acids are potent zinc binders, carboxylates offer advantages such as better oral bioavailability and metabolic stability. benthamscience.com

Although there is no specific research detailing the use of this compound as an MMP inhibitor, its carboxylic acid functionality makes it a candidate for such investigations. The biphenyl scaffold could be oriented to interact with the subsites of the MMP active site to achieve selectivity for specific MMPs. A study on the development of MMP-2 inhibitors for cardioprotection involved the synthesis of novel substituted carboxylic acid derivatives, demonstrating the utility of this chemical class in MMP inhibition. frontiersin.org

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and numerous small molecule inhibitors have been developed. frontiersin.orgnih.govnih.govmdpi.com These inhibitors often work by competing with ATP for the binding site in the kinase domain of the receptor. mdpi.com The development of EGFR inhibitors has progressed through several generations to overcome drug resistance. nih.gov

While there are no specific EGFR inhibitors based on the this compound scaffold reported in the literature, the general structural features of this compound could be adapted for this purpose. The biphenyl core could serve as a scaffold for positioning functional groups that interact with key amino acid residues in the EGFR active site. For instance, research on 6-arylureido-4-anilinoquinazoline derivatives has shown promise as potent EGFR inhibitors. frontiersin.org This indicates that complex aromatic systems are well-suited for targeting EGFR, and future research could explore the potential of this compound derivatives in this context.

Role in Environmental Remediation Technologies (e.g., Adsorption, Gelation for Dye/Oil Removal)

Currently, there is no available scientific literature that specifically investigates the role of this compound in environmental remediation technologies such as adsorption or gelation for the removal of dyes or oil.

Analytical Research for Biomarkers of Exposure and Complex Matrices

There is no available scientific literature that identifies this compound as a biomarker of exposure to any specific substance. Furthermore, there are no published analytical methods specifically developed for the detection and quantification of this compound in complex biological matrices. The determination of trivalent methylated arsenicals in biological matrices is an example of the development of specific analytical methods for biomarkers. nih.gov

Emerging Research Frontiers in Substituted Benzoic Acid Chemistry

Substituted benzoic acids, a prominent class of organic compounds, are experiencing a research renaissance, driven by their versatile chemical functionalities and significant potential in diverse scientific fields. Historically valued as key building blocks in organic synthesis, recent advancements have propelled them to the forefront of materials science, medicinal chemistry, and catalysis. Contemporary research is focused on leveraging their unique structural and electronic properties to address complex scientific challenges, opening up new avenues for innovation.

One of the most dynamic areas of investigation involves the late-stage functionalization of complex benzoic acid derivatives. nih.gov This approach allows for the rapid diversification of drug-like molecules, accelerating the drug discovery process. nih.gov A notable example is the iridium-catalyzed C-H ortho-amination, which provides a robust method for introducing amino groups into intricate benzoic acid structures. nih.gov This technique is particularly valuable for creating bioconjugates, such as proteolysis-targeting chimeras (PROTACs) and peptide conjugates, which have significant therapeutic potential. nih.gov The operational simplicity and amenability to high-throughput screening make this a powerful tool for medicinal chemists. nih.gov

In the realm of materials science and catalysis, novel functionalized benzoic acids are being developed for a range of applications. For instance, urea-benzoic acid functionalized magnetic nanoparticles have been synthesized and employed as heterogeneous catalysts. nih.govrsc.orgrsc.org These catalysts, which combine both acidic and hydrogen-bonding functionalities, have proven effective in promoting multicomponent reactions for the synthesis of heterocyclic compounds like thiazolidin-4-ones and hexahydroquinolines under environmentally friendly conditions. nih.govrsc.orgrsc.org The reusability of these magnetic nanocatalysts further enhances their appeal from a green chemistry perspective. nih.govrsc.org

The exploration of substituted benzoic acids as inhibitors of key biological targets is another major research frontier. Scientists are designing and synthesizing novel derivatives with potent and selective inhibitory activities. For example, 2,5-substituted benzoic acids have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov Similarly, para-substituted benzoic acid derivatives have shown promise as competitive inhibitors of the protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics and has implications for cancer and infectious diseases. nih.gov Furthermore, new classes of benzoic acid derivatives are being investigated as multi-target inhibitors for neurodegenerative diseases like Alzheimer's, simultaneously targeting enzymes such as acetylcholinesterase and carbonic anhydrase. nih.gov

The following table summarizes selected research findings on the biological activities of emerging substituted benzoic acid derivatives:

| Derivative Class | Biological Target | Therapeutic Area | Key Findings |

| 2,5-Substituted Benzoic Acids | Mcl-1 and Bfl-1 proteins | Oncology | Dual inhibition of anti-apoptotic proteins. nih.gov |

| para-Substituted Benzoic Acids | Slingshot protein phosphatase | Oncology, Infectious Diseases | Competitive inhibition of the phosphatase. nih.gov |

| Methylene-aminobenzoic acid and Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase and Carbonic Anhydrase | Neurodegenerative Diseases | Multi-target inhibition for potential Alzheimer's treatment. nih.gov |

| Novel Benzoic Acid Derivatives | Tyrosine Kinase | Oncology | Inhibition of tyrosine kinase domain in MCF-7 cells. preprints.org |

| Gallic acid–stearylamine conjugate | - | Oncology | Significant cancer cell inhibition. preprints.org |

Moreover, fundamental studies into the self-assembly and crystallization behavior of substituted benzoic acids are providing deeper insights into solid-state chemistry. ucl.ac.uk Research on the formation of salts versus co-crystals by reacting substituted benzoic acids with various bases is crucial for the pharmaceutical industry, as it impacts the physicochemical properties of active pharmaceutical ingredients (APIs). rsc.org Understanding the factors that govern proton transfer in these systems, such as the pKa difference between the acid and base, is essential for controlling the final solid form of a drug substance. rsc.org

The antioxidant potential of novel benzoic acid derivatives isolated from natural sources is also an active area of research. nih.gov For instance, new derivatives from Cassia italica have demonstrated significant antioxidant capacities, suggesting their potential in mitigating oxidative stress-related diseases. nih.gov

常见问题

Q. What are the recommended synthetic routes for preparing 6-Methyl-2-phenylbenzoic acid with high purity?

Methodological Answer: A common approach involves Friedel-Crafts acylation of toluene derivatives followed by oxidation. For example:

Acylation : React 2-methylbenzene derivatives with phenylacetyl chloride using Lewis acid catalysts (e.g., AlCl₃) to form 2-methyl-6-phenylacetophenone.

Oxidation : Convert the ketone to the carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.

Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>98%). Similar protocols are validated for structurally related benzoic acids, such as 2-Methoxy-6-Methylbenzoic acid .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR : Identifies substituent positions and confirms aromatic proton environments. For example, signals near δ 7.2–8.1 ppm indicate aromatic protons, while methyl groups appear as singlets near δ 2.3–2.5 ppm .

- HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 254 nm. A retention time comparison against standards minimizes impurities .

- Melting Point Analysis : Provides a quick purity check; deviations >2°C from literature values suggest impurities. For analogs like 2-Methyl-6-phenylbenzothiazole, melting points are reliably reported (e.g., 89°C) .

Q. How should researchers select solvents for solubility studies of this compound?

Methodological Answer: Prioritize solvents based on polarity and hydrogen-bonding capacity:

- Polar aprotic solvents (DMSO, DMF) enhance solubility for spectroscopic analysis.

- Aqueous-organic mixtures (ethanol/water) optimize recrystallization.

- LogP calculations predict partitioning behavior; analogs like 2-Ethyl-6-hydroxybenzoic acid show higher solubility in alcohols due to hydroxyl groups .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the structure of this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grows crystals via slow evaporation (e.g., ethanol/chloroform). For benzimidazole analogs, SC-XRD confirmed orthorhombic systems with hydrogen-bonded dimers .